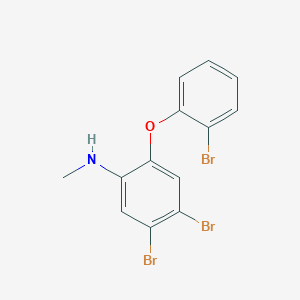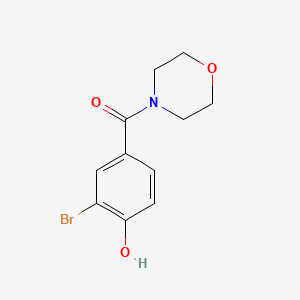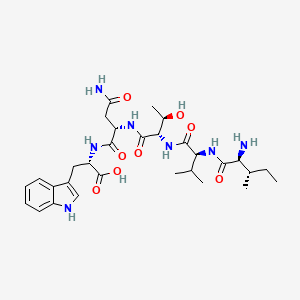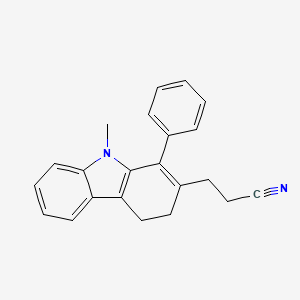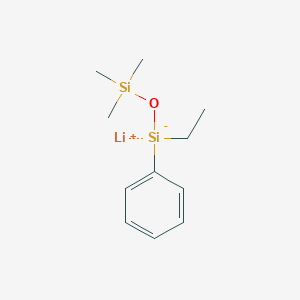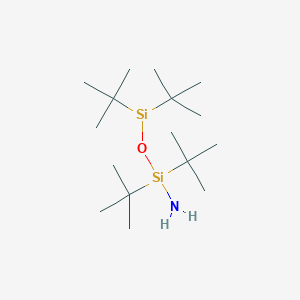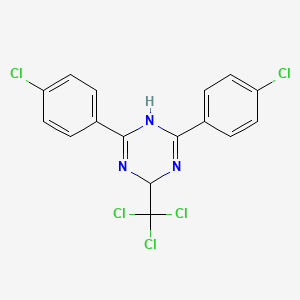
2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two 4-chlorophenyl groups and a trichloromethyl group attached to the triazine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine typically involves the reaction of 4-chlorobenzonitrile with trichloromethyl isocyanate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-chlorobenzonitrile+trichloromethyl isocyanate→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The chlorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the chlorophenyl rings.
Scientific Research Applications
2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various materials and chemicals, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trichloromethyl group and chlorophenyl rings play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Another triazine compound with three chlorine atoms attached to the ring.
2,6-Dichloro-4-(trichloromethyl)-1,3,5-triazine: Similar structure but with fewer chlorophenyl groups.
Uniqueness
2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine is unique due to the presence of two 4-chlorophenyl groups and a trichloromethyl group, which confer specific chemical and biological properties
Properties
CAS No. |
748732-31-2 |
|---|---|
Molecular Formula |
C16H10Cl5N3 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2,6-bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine |
InChI |
InChI=1S/C16H10Cl5N3/c17-11-5-1-9(2-6-11)13-22-14(10-3-7-12(18)8-4-10)24-15(23-13)16(19,20)21/h1-8,15H,(H,22,23,24) |
InChI Key |
PCTNAAHPJBLLIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(N=C(N2)C3=CC=C(C=C3)Cl)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


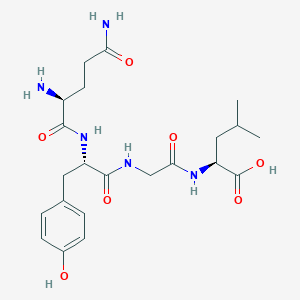
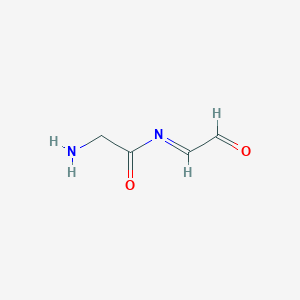
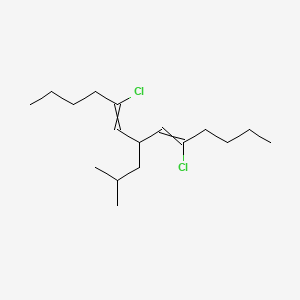
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
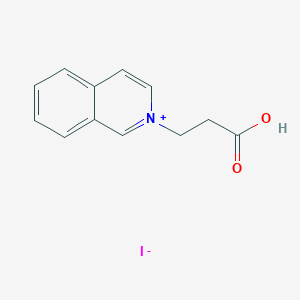
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)
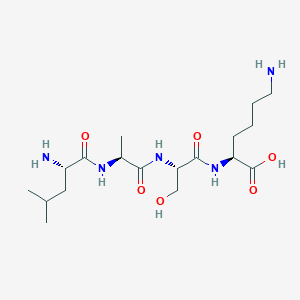
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
